molecular formula C12H22N4O B8332481 5-Hexylaminocarbonyl-1-methyl-4-methylaminoimidazole

5-Hexylaminocarbonyl-1-methyl-4-methylaminoimidazole

Cat. No. B8332481
M. Wt: 238.33 g/mol
InChI Key: GAQFOYAMKCVOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hexylaminocarbonyl-1-methyl-4-methylaminoimidazole is a useful research compound. Its molecular formula is C12H22N4O and its molecular weight is 238.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hexylaminocarbonyl-1-methyl-4-methylaminoimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexylaminocarbonyl-1-methyl-4-methylaminoimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Hexylaminocarbonyl-1-methyl-4-methylaminoimidazole

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

N-hexyl-3-methyl-5-(methylamino)imidazole-4-carboxamide

InChI

InChI=1S/C12H22N4O/c1-4-5-6-7-8-14-12(17)10-11(13-2)15-9-16(10)3/h9,13H,4-8H2,1-3H3,(H,14,17)

InChI Key

GAQFOYAMKCVOIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C(N=CN1C)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hexyltheobromine (7.5 g) was added to 60 ml of 3N sodium hydroxide, and the mixture was refluxed at elevated temperatures for 6 hours. After the reaction mixture was cooled to ambient temperature, it was extracted with chloroform and the extract was dried and concentrated under reduced pressure to give the residue which in turn was subjected to silica gel column chromatography using a chloroform/ethanol (25:2(v/v)) eluent, thereby yielding 2.6 g (38%) of 5-hexylaminocarbonyl-1-methyl-4-methylaminoimidazole as an oil. A portion of this product was then treated with an ethanolic solution of picric acid to give its picrate.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
chloroform ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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